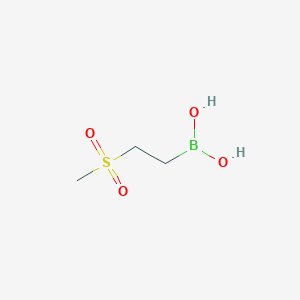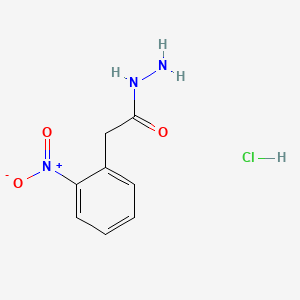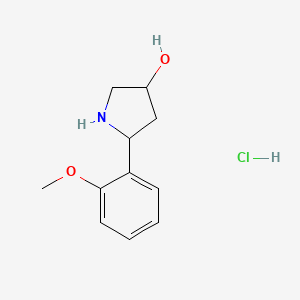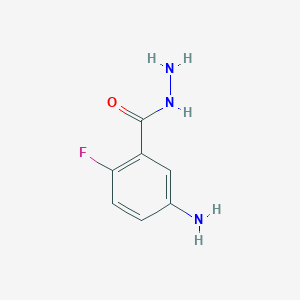![molecular formula C10H16ClNO2S B13452566 [4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B13452566.png)
[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride: is a chemical compound with the molecular formula C10H16ClNO2S It is known for its unique structure, which includes a sulfonyl group attached to a phenyl ring, and an amine group attached to a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride typically involves the following steps:
Sulfonylation: The introduction of the sulfonyl group to the phenyl ring is achieved through a sulfonylation reaction. This can be done using propane-2-sulfonyl chloride in the presence of a base such as pyridine.
Amination: The introduction of the amine group is achieved through a nucleophilic substitution reaction. This involves the reaction of the sulfonylated phenyl compound with methanamine in the presence of a suitable catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: [4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride is used as a catalyst in various organic reactions due to its ability to stabilize transition states.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: It is being explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry:
Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as conductivity or biocompatibility.
Mécanisme D'action
The mechanism of action of [4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The amine group can interact with receptors or ion channels, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- [4-(Methylsulfonyl)phenyl]methanamine hydrochloride
- [4-(Ethylsulfonyl)phenyl]methanamine hydrochloride
- [4-(Butylsulfonyl)phenyl]methanamine hydrochloride
Comparison:
- Structural Differences: The main difference between these compounds lies in the length of the alkyl chain attached to the sulfonyl group.
- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the alkyl chain.
- Applications: While all these compounds have similar applications, the specific properties of each compound can make them more suitable for certain applications.
Conclusion
[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various fields, from catalysis to pharmaceuticals. Understanding its preparation methods, chemical reactions, and mechanism of action can help in the development of new applications and technologies.
Propriétés
Formule moléculaire |
C10H16ClNO2S |
|---|---|
Poids moléculaire |
249.76 g/mol |
Nom IUPAC |
(4-propan-2-ylsulfonylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO2S.ClH/c1-8(2)14(12,13)10-5-3-9(7-11)4-6-10;/h3-6,8H,7,11H2,1-2H3;1H |
Clé InChI |
MZHLIIROGPOGOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile](/img/structure/B13452499.png)

![N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13452518.png)


![Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452541.png)


![tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13452571.png)



